molecular formula C23H29N3O4S B2516349 N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide CAS No. 898461-32-0

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide

Cat. No.: B2516349
CAS No.: 898461-32-0
M. Wt: 443.56
InChI Key: CMIOWIUWUIPZJF-UHFFFAOYSA-N
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Description

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide is a complex organic compound that features a piperidine ring substituted with a 2,5-dimethylbenzenesulfonyl group and an ethylenediamine moiety

Scientific Research Applications

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Materials Science: Utilized in the synthesis of novel materials with unique properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,5-Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethylenediamine Moiety: The final step involves the reaction of the sulfonylated piperidine with phenylethanediamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,3-dimethylphenyl)ethanediamide
  • N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide

Uniqueness

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide is unique due to its specific substitution pattern and the presence of both a sulfonyl group and an ethylenediamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-17-11-12-18(2)21(16-17)31(29,30)26-15-7-6-10-20(26)13-14-24-22(27)23(28)25-19-8-4-3-5-9-19/h3-5,8-9,11-12,16,20H,6-7,10,13-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIOWIUWUIPZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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